Cas no 1217679-84-9 ((S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride)
(S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride
- benzyl (2S)-2-benzylpiperazine-1-carboxylate,hydrochloride
- (s)-1-n-cbz-2-benzylpiperazine hydrochloride
- (S)-1-N-CBZ-2-BENZYL-PIPERAZINE hydrochloride
- (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl
- AK133979
- CTK8E1429
- KB-144291
- benzyl (S)-2-benzylpiperazine-1-carboxylate hydrochloride
- (S)-1-n-cbz-2-benzylpiperazine HCl
- Benzyl (2S)-2-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1)
- AKOS015846969
- BENZYL (2S)-2-BENZYLPIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
- DTXSID20662624
- DB-353643
- (S)-Benzyl2-benzylpiperazine-1-carboxylatehydrochloride
- 1217679-84-9
-
- MDL: MFCD11101261
- Inchi: 1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1
- InChI Key: SRMNSSCOEASXSF-FERBBOLQSA-N
- SMILES: Cl.O(CC1C=CC=CC=1)C(N1CCNC[C@@H]1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 346.145
- Monoisotopic Mass: 346.145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 362
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
(S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002646-1g |
(S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride |
1217679-84-9 | 95% | 1g |
$400.00 | 2023-09-03 | |
| Chemenu | CM169750-1g |
benzyl (S)-2-benzylpiperazine-1-carboxylate hydrochloride |
1217679-84-9 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM169750-1g |
benzyl (S)-2-benzylpiperazine-1-carboxylate hydrochloride |
1217679-84-9 | 95% | 1g |
$409 | 2023-11-22 | |
| eNovation Chemicals LLC | K02224-1g |
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl |
1217679-84-9 | >97% | 1g |
$285 | 2023-09-04 | |
| eNovation Chemicals LLC | K02224-5g |
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl |
1217679-84-9 | >97% | 5g |
$895 | 2023-09-04 |
(S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride
Introduction to (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride (CAS No. 1217679-84-9)
(S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride (CAS No. 1217679-84-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a hydrochloride salt of a benzyl-substituted piperazine derivative, characterized by its unique stereochemistry and potential biological activities. The compound's structure and properties make it a valuable candidate for various applications, including as an intermediate in the synthesis of more complex molecules and as a potential therapeutic agent.
The chemical structure of (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride consists of a piperazine ring with two benzyl groups attached, one at the nitrogen atom and the other at the carboxylate group. The presence of the chiral center at the nitrogen atom imparts enantiomeric purity, which is crucial for many pharmaceutical applications where enantiomeric selectivity can significantly impact efficacy and safety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and clinical settings.
Recent studies have highlighted the potential of (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride in several areas of biomedical research. One notable application is its use as an intermediate in the synthesis of novel compounds with therapeutic potential. For instance, researchers have explored its role in the development of new antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The compound's ability to modulate specific cellular pathways involved in viral replication makes it an attractive candidate for further investigation.
In addition to its antiviral properties, (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride has shown promise in neuropharmacology. Studies have indicated that it can interact with certain neurotransmitter receptors, potentially modulating neurotransmitter release and receptor function. This property has led to its evaluation as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Preclinical studies have demonstrated that the compound can improve cognitive function and motor coordination in animal models, suggesting its therapeutic potential in these areas.
The pharmacokinetic properties of (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride have also been extensively studied. Its high solubility and stability contribute to favorable pharmacokinetic profiles, including good oral bioavailability and extended half-life. These properties make it an attractive candidate for drug development, as they can enhance drug efficacy and reduce dosing frequency, improving patient compliance.
In terms of safety, preliminary toxicological studies have shown that (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and any potential side effects. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.
The synthesis of (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride involves several steps, including the formation of the piperazine ring, introduction of the benzyl groups, and final salt formation. Advanced synthetic methods, such as asymmetric synthesis techniques, are often employed to ensure high enantiomeric purity. These methods not only improve the yield but also reduce impurities, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
In conclusion, (S)-Benzyl 2-benzylpiperazine-1-carboxylate hydrochloride (CAS No. 1217679-84-9) is a versatile compound with significant potential in various areas of biomedical research. Its unique chemical structure, favorable pharmacokinetic properties, and promising biological activities make it an important molecule for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses will be discovered, further solidifying its importance in the field of medicinal chemistry.
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